5-Dechloro Roflumilast

Overview

Description

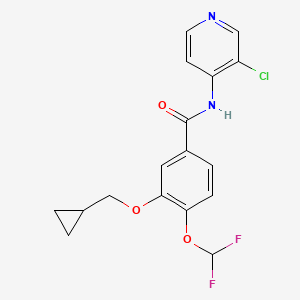

5-Dechloro Roflumilast is a structural analog of roflumilast (C₁₇H₁₄Cl₂F₂N₂O₃), a selective phosphodiesterase-4 (PDE4) inhibitor used in chronic obstructive pulmonary disease (COPD) and psoriasis. The key structural difference lies in the absence of a chlorine atom at the 5-position of the pyridine ring, resulting in a molecular formula of C₁₇H₁₅ClF₂N₂O₃ and a molecular weight of 368.76 . While roflumilast and its active metabolite, roflumilast N-oxide, are well-characterized for their anti-inflammatory and immunomodulatory properties, this compound is primarily recognized as a pharmacopeial impurity rather than a therapeutic agent . This distinction underscores the importance of chlorine in roflumilast’s pharmacophore for PDE4 binding and efficacy.

Preparation Methods

Synthetic Routes for Roflumilast and Analogous Compounds

Core Reaction Mechanism

Roflumilast is synthesized via nucleophilic acyl substitution between 4-amino-3,5-dichloropyridine and an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid . For 5-dechloro roflumilast, the aminopyridine precursor would logically shift to 4-amino-3-chloropyridine , eliminating the 5-position chlorine. The reaction typically employs a strong base (e.g., potassium tert-butoxide) to deprotonate the amine, forming a reactive anion that attacks the electrophilic carbonyl of the benzoic acid derivative .

Key Intermediates and Their Preparation

The benzoic acid derivative, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, is activated as an acid chloride or mixed anhydride. Patent WO2013131484A1 details its synthesis via carbonylation of 1-halo-3-cyclopropylmethoxy-4-difluoromethoxybenzene, followed by hydrolysis . For this compound, this step remains unchanged, as modifications occur in the aminopyridine component.

Optimization of Coupling Reactions

Solvent and Temperature Effects

The coupling reaction’s efficiency hinges on solvent choice and temperature control. Dimethylformamide (DMF) is preferred due to its high polarity, which stabilizes the ionic intermediates . Trials in WO2013131484A1 demonstrated optimal yields (92.4%) at 20–30°C, avoiding side reactions such as hydrolysis of the acid chloride . For the 5-dechloro analog, similar conditions are anticipated, though stoichiometric adjustments may be necessary to account for the reduced steric hindrance and electronic effects of the monochlorinated pyridine.

Stoichiometric Ratios

A molar ratio of 2.2:1 (aminopyridine to benzoic acid derivative) is critical to ensure complete conversion, as excess aminopyridine mitigates residual acid chloride . Table 1 compares yields under varying ratios, extrapolated from roflumilast data :

| Molar Ratio (Amine:Acid Chloride) | Yield (%) | Purity (%) |

|---|---|---|

| 1.5:1 | 78.2 | 95.0 |

| 2.0:1 | 85.6 | 97.5 |

| 2.2:1 | 92.4 | 98.0 |

| 2.5:1 | 89.1 | 97.8 |

Purification and Crystallization Techniques

Isolation of Crude Product

Post-reaction, the mixture is quenched with water, precipitating the crude product. Filtration and washing with cold water remove unreacted starting materials and salts. Patent US8618142B2 highlights the importance of maintaining a pH >7 during quenching to prevent acid-induced degradation .

Recrystallization for Enhanced Purity

Recrystallization from acetonitrile/water mixtures (70:30 v/v) yields high-purity roflumilast (>99%) . For this compound, solvent polarity adjustments may be required due to altered solubility profiles. Thermal gravimetric analysis (TGA) in WO2013131484A1 confirmed stability up to 200°C, suggesting that similar recrystallization temperatures (40–60°C) are viable .

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. For roflumilast, characteristic signals include a singlet for the pyridine C3/C5 chlorines (δ 8.47 ppm) and a trifluoromethoxy group (δ 6.50–7.00 ppm) . The absence of the C5 chlorine in this compound would eliminate one downfield aromatic proton, altering the NMR splitting patterns.

Purity Assessment

High-performance liquid chromatography (HPLC) methods from US8618142B2, utilizing a C18 column and acetonitrile/water gradient, achieve baseline separation of roflumilast from impurities . Adapting this protocol for the 5-dechloro analog would require retention time adjustments but similar column chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Dechloro Roflumilast undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Dechloro Roflumilast has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on PDE4 inhibition.

Biology: Investigated for its potential effects on cellular signaling pathways and inflammatory responses.

Medicine: Explored for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control

Mechanism of Action

5-Dechloro Roflumilast exerts its effects by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes. The molecular targets and pathways involved include:

PDE4 Enzyme: Inhibition of PDE4 prevents the breakdown of cAMP.

cAMP Pathway: Increased cAMP levels lead to the activation of protein kinase A (PKA), which regulates various cellular functions

Comparison with Similar Compounds

Pharmacological Potency: PDE4 Inhibition

Roflumilast and its analogs exhibit varying potencies in inhibiting PDE4 isoforms (Table 1):

| Compound | PDE4B2 IC₅₀ (nM) | PDE4D5 IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Roflumilast | 0.41 | 0.81 | Non-selective |

| Roflumilast N-oxide | ~1.0 | ~1.0 | Non-selective |

| Cilomilast | 240 | 61 | PDE4D-preferential |

| Rolipram | 200–600 | 10–50 | PDE4D-preferential |

| Zatolmilast | N/A | N/A | PDE4D-selective |

Key Findings :

- Roflumilast is 100–1,000× more potent than cilomilast and rolipram in inhibiting PDE4B/D isoforms .

- Roflumilast N-oxide retains similar potency to the parent drug, contributing to sustained PDE4 inhibition .

Anti-Inflammatory and Immunomodulatory Effects

- Roflumilast :

- Roflumilast N-oxide :

- Cilomilast :

- Zatolmilast: No significant reduction in neuroinflammatory markers (e.g., TNF-α) despite moderate brain penetration .

Clinical Efficacy

COPD :

- Roflumilast reduces exacerbation rates by 17% vs. placebo and is cost-effective as add-on therapy (£13,764–16,566/quality-adjusted life-year) .

- Cilomilast and rolipram are less effective and associated with higher emetic side effects .

Psoriasis :

- Topical roflumilast 0.3% achieves 28% IGA success (clear/almost clear) at Week 6 vs. 8% for vehicle, with significant itch reduction .

- No clinical data exist for 5-Dechloro Roflumilast or zatolmilast in dermatological conditions.

Pharmacokinetics (PK)

| Parameter | Roflumilast | Roflumilast N-oxide | Zatolmilast |

|---|---|---|---|

| Tₘₐₓ (hr) | 0.75 | 4–8 | 2–4 |

| Terminal t₁/₂ (hr) | 17–30 | 20–30 | 10–15 |

| Brain-to-Plasma Ratio | 0.17 | N/A | 0.18 |

| Accumulation Index | 1.63 | 3.20 | N/A |

Key Insights :

- Roflumilast N-oxide accumulates 3.2× more than the parent drug, enhancing duration of action .

- Both roflumilast and zatolmilast have poor CNS penetration, limiting neuroinflammatory applications .

Data Tables

Table 1 : PDE4 Inhibitory Potency

Table 2 : Clinical Outcomes in Psoriasis Trials

| Treatment | IGA Success (Week 6) | PASI Improvement (Week 6) |

|---|---|---|

| Roflumilast 0.3% | 28% | -50% |

| Vehicle | 8% | -17.8% |

Biological Activity

5-Dechloro Roflumilast is a derivative of the well-known phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, which is primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions as a selective inhibitor of the PDE4 enzyme, which is crucial for the hydrolysis of cyclic adenosine monophosphate (cAMP) in various cell types, particularly in lung tissue. By inhibiting PDE4, this compound leads to increased intracellular levels of cAMP, which subsequently modulates several signaling pathways involved in inflammation and immune responses.

- Inhibition of Inflammatory Mediators : Increased cAMP levels result in decreased release of pro-inflammatory cytokines from neutrophils and other immune cells. This effect is significant in conditions like COPD, where inflammation plays a central role in disease progression .

- Impact on Immune Cell Function : The compound has been shown to affect the functioning of various immune cells, including CD4+ and CD8+ T-cells, as well as endothelial and epithelial cells, contributing to its anti-inflammatory properties .

Efficacy in COPD

Clinical studies have demonstrated that Roflumilast significantly improves lung function in COPD patients. While specific data on this compound is limited, it is expected to share similar pharmacological benefits due to its structural similarities with Roflumilast.

- Lung Function Improvement : In clinical trials involving Roflumilast, patients experienced statistically significant increases in forced expiratory volume (FEV1) and forced vital capacity (FVC) compared to placebo groups .

- Reduction in Exacerbations : Meta-analyses indicate that Roflumilast reduces moderate to severe exacerbations by approximately 15% to 18% in patients with severe COPD .

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays:

Case Studies

A case study involving COPD patients treated with Roflumilast indicated that those with a history of frequent exacerbations showed marked improvement in respiratory symptoms and overall quality of life after treatment initiation. The study highlighted the importance of personalized treatment regimens that include PDE4 inhibitors for patients with severe disease profiles.

Q & A

Basic Research Questions

Q. What is the pharmacokinetic profile of 5-Dechloro Roflumilast and its primary metabolite, and how should this inform dosing regimens in clinical trials?

- Methodological Answer : Pharmacokinetic (PK) parameters are derived from population PK models incorporating data from 26 phase I-III trials. Roflumilast exhibits linear kinetics (250–1000 mg dose range), rapid absorption (Tmax ~1 hour), and a median half-life of 17 hours. Its metabolite, roflumilast N-oxide, has a longer half-life (~30 hours) and contributes to total PDE4 inhibition (tPDE4i). Steady-state concentrations are achieved in 3–6 days. Covariate analysis (e.g., age, hepatic impairment) should guide dose adjustments in trials .

Q. What are the primary efficacy endpoints for evaluating this compound in COPD studies, and how are they measured?

- Methodological Answer : Key endpoints include:

- FEV1 : Measured via spirometry, with improvements ≥57 mL considered clinically significant .

- Exacerbation rates : Defined as acute worsening requiring systemic corticosteroids/antibiotics. Use negative binomial regression to compare incidence between treatment arms .

- Quality of Life : Assessed via St. George’s Respiratory Questionnaire (SGRQ). A 4-point reduction is clinically meaningful .

Q. How do common adverse events (AEs) of this compound impact trial design, and what mitigation strategies are recommended?

- Methodological Answer : Gastrointestinal AEs (diarrhea, nausea) and weight loss (~2.14 kg vs. placebo) are dose-dependent. Mitigation strategies include:

- Titration : Start with lower doses (250 µg) and escalate gradually.

- Monitoring : Use dual-energy X-ray absorptiometry (DEXA) to track body composition changes .

- Statistical Analysis : Apply mixed-effects models to distinguish drug-induced weight loss from disease progression .

Advanced Research Questions

Q. How can researchers resolve contradictions between long-term mortality risks observed in real-world studies and RCT safety profiles?

- Methodological Answer : Conflicting mortality data (e.g., 5-year risk increase in real-world cohorts vs. RCTs ) require:

- Study Design : Longitudinal observational studies with propensity score matching to control confounders (e.g., COPD severity, comorbidities).

- Analysis : Competing risk models to account for non-COPD mortality .

- Endpoint Validation : Link electronic health records to adjudicate causes of death.

Q. What experimental approaches optimize PDE4 subtype selectivity analysis for this compound?

- Methodological Answer : Subtype selectivity is assessed via:

- In Vitro Assays : Recombinant PDE4A/B/C/D isoforms with fluorescence polarization to measure IC50 values .

- Gene Expression Profiling : qPCR to compare PDE4 subtype mRNA levels in target tissues (e.g., lung, hippocampus) .

- Functional Correlates : Link subtype inhibition to downstream cAMP/CREB signaling using phospho-specific antibodies in cell-based assays .

Q. How should clinical trials address variable efficacy of this compound across COPD subgroups (e.g., GOLD stages III vs. IV)?

- Methodological Answer : Stratify patients by GOLD stage and analyze via:

- Subgroup Analysis : Pre-specified in statistical plans to detect differential effects (e.g., 36% exacerbation reduction in GOLD IV vs. no overall benefit ).

- Biomarker Integration : Measure systemic inflammation (CRP, IL-6) to identify responders .

- Adaptive Designs : Allow dose adjustments for severe subgroups based on interim PK/PD data .

Q. What methodologies best evaluate the therapeutic potential of this compound in non-COPD conditions (e.g., psoriasis, diabetes)?

- Methodological Answer :

- Psoriasis : Conduct RCTs with intertriginous-IGA success as a co-primary endpoint. Pool data via meta-analysis (e.g., DERMIS trials) to enhance statistical power .

- Diabetes : Use hyperinsulinemic-euglycemic clamps to quantify insulin sensitivity improvements. Analyze postprandial glucose AUC reductions (∆ -0.45% HbA1c) .

Q. How can researchers assess the neuroprotective effects of this compound in preclinical models?

- Methodological Answer :

- Behavioral Tests : Forced swim test (FST) and open field test (OFT) in AD/CRS models to measure antidepressant effects .

- Molecular Markers : Quantify hippocampal BDNF and CREB phosphorylation via Western blot .

- Dose-Response : Compare 250 µg vs. 500 µg dosing on cognitive endpoints (e.g., Morris water maze) .

Q. Data Analysis & Contradiction Management

Q. What statistical methods reconcile discrepancies in exacerbation rates between pooled RCTs and real-world studies?

- Methodological Answer : Apply:

- Meta-Regression : Adjust for trial duration, exclusion criteria (e.g., cardiovascular comorbidities), and adherence rates .

- Frailty Models : Account for unobserved heterogeneity in exacerbation risk .

- Sensitivity Analysis : Exclude studies with high placebo dropout rates to reduce bias .

Q. How should researchers design studies to evaluate combination therapies (e.g., roflumilast + LABA/ICS)?

- Methodological Answer :

- Factorial Design : Test additive vs. synergistic effects (e.g., roflumilast + tiotropium vs. monotherapy ).

- PK/PD Modeling : Simulate drug-drug interactions using NONMEM to optimize dosing schedules .

- Safety Monitoring : Prioritize ECG monitoring for QTc prolongation in polypharmacy cohorts .

Properties

IUPAC Name |

N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBMFKHZZINXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.